molecular formula C20H24N2O8S2 B2567166 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid CAS No. 1103585-37-0

2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid

Cat. No.: B2567166
CAS No.: 1103585-37-0
M. Wt: 484.54
InChI Key: KOCQLPXQLIRMLA-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features multiple functional groups, including sulfonamido and carboxylic acid groups, which contribute to its reactivity and utility in research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid typically involves multi-step organic reactions. One common method includes the sulfonation of an aromatic amine followed by coupling with a carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamido groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid is utilized in several scientific research areas, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to investigate biological pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is employed in the synthesis of polymers, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanedioic acid
  • 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)hexanedioic acid

Uniqueness

Compared to similar compounds, 2-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)pentanedioic acid stands out due to its specific chain length and functional group arrangement. These structural features confer unique reactivity and binding properties, making it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O8S2/c1-13-9-11-17(31(27,28)21-16(20(25)26)10-12-18(23)24)14(2)19(13)22(3)32(29,30)15-7-5-4-6-8-15/h4-9,11,16,21H,10,12H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCQLPXQLIRMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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